molecular formula C19H14O5 B5690706 4-[(benzyloxy)carbonyl]phenyl 2-furoate

4-[(benzyloxy)carbonyl]phenyl 2-furoate

Cat. No. B5690706
M. Wt: 322.3 g/mol
InChI Key: YFLVXQYXVYKPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(benzyloxy)carbonyl]phenyl 2-furoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the furoate family of compounds, which are known for their unique molecular structures and diverse biological activities. In

Mechanism of Action

The mechanism of action of 4-[(benzyloxy)carbonyl]phenyl 2-furoate involves the inhibition of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. These mechanisms of action make 4-[(benzyloxy)carbonyl]phenyl 2-furoate a promising candidate for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(benzyloxy)carbonyl]phenyl 2-furoate exhibits potent anti-inflammatory and antioxidant activities in vitro and in vivo. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and inhibit the activation of nuclear factor-κB (NF-κB) signaling pathway. Additionally, 4-[(benzyloxy)carbonyl]phenyl 2-furoate has been shown to reduce oxidative stress and improve mitochondrial function in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(benzyloxy)carbonyl]phenyl 2-furoate in lab experiments is its potent anti-inflammatory and antioxidant activities. This compound has been shown to exhibit these activities at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 4-[(benzyloxy)carbonyl]phenyl 2-furoate. One potential direction is the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases based on the structure of this compound. Another direction is the investigation of the potential synergistic effects of this compound with other anti-inflammatory and antioxidant agents. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant activities of 4-[(benzyloxy)carbonyl]phenyl 2-furoate, which could lead to the development of new therapeutic targets for these diseases.

Synthesis Methods

The synthesis method of 4-[(benzyloxy)carbonyl]phenyl 2-furoate involves the reaction of 4-[(benzyloxy)carbonyl]phenylboronic acid with 2-furoic acid in the presence of a palladium catalyst. This reaction results in the formation of the desired product, which can be purified by column chromatography. The yield of this reaction is typically high, and the purity of the final product can be confirmed by NMR spectroscopy.

Scientific Research Applications

4-[(benzyloxy)carbonyl]phenyl 2-furoate has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

(4-phenylmethoxycarbonylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c20-18(23-13-14-5-2-1-3-6-14)15-8-10-16(11-9-15)24-19(21)17-7-4-12-22-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLVXQYXVYKPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Benzyloxy)carbonyl]phenyl furan-2-carboxylate

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